Rhenium trioxide (ReO3) is a transition metal oxide characterized by its open, defective perovskite crystal structure and an exceptional metallic electrical conductivity that rivals pure metals like copper [1]. Unlike typical wide-bandgap metal oxides, ReO3 possesses one free d-electron per unit cell, resulting in a room-temperature resistivity on the order of 10⁻⁶ Ω·cm [2]. This unique combination of an open intercalation lattice and ultra-high intrinsic conductivity makes it a highly specialized material for procurement in advanced electrocatalysis, transparent conducting oxide (TCO) thin films, and high-capacity lithium-ion battery electrodes[3].
Substituting ReO3 with isostructural transition metal oxides or alternative rhenium precursors fundamentally compromises processability and electronic performance [1]. While tungsten trioxide (WO3) shares the same corner-sharing octahedral framework, it lacks the free d-electron, rendering it an insulator and failing in applications requiring intrinsic conductivity without carbon doping[2]. Conversely, attempting to substitute ReO3 with the more common rhenium(VII) oxide (Re2O7) in synthesis workflows introduces severe handling challenges; Re2O7 is highly volatile and extremely hygroscopic, rapidly degrading into perrhenic acid upon exposure to ambient moisture, whereas ReO3 remains stable and ensures reproducible stoichiometry during manufacturing[3].
ReO3 exhibits a unique 'covalent metal' behavior due to its free d-electron, providing a massive conductivity advantage over its structural analog, WO3 [1]. In thin-film and single-crystal measurements, ReO3 demonstrates a room-temperature resistivity of approximately 8.95 × 10⁻⁶ Ω·cm, whereas WO3 acts as a wide-bandgap insulator with a bulk resistivity exceeding 10⁵ Ω·cm under similar conditions [2]. This multi-order-of-magnitude difference allows ReO3 to function as a standalone conductive matrix.
| Evidence Dimension | Electrical Resistivity at 300K |
| Target Compound Data | 8.95 × 10⁻⁶ Ω·cm |
| Comparator Or Baseline | >10⁵ Ω·cm (WO3 bulk/film) |
| Quantified Difference | >11 orders of magnitude lower resistivity for ReO3 |
| Conditions | Room temperature single-crystal and thin-film measurements |
Eliminates the need for conductive carbon additives in electrode formulations and enables high-efficiency transparent conductive films.
In the synthesis of rhenium-based catalysts and nanoparticles, precursor selection dictates workflow complexity. Re2O7 is highly hygroscopic and reacts immediately with adventitious moisture to form perrhenic acid, requiring strict inert-atmosphere glovebox handling [1]. In contrast, ReO3 is a non-hygroscopic solid that is compositionally stable under ambient conditions, preventing unwanted hydrolysis and ensuring precise stoichiometric control during colloidal synthesis [2].
| Evidence Dimension | Moisture Reactivity / Handling Requirements |
| Target Compound Data | Stable in ambient air; no rapid hydrolysis |
| Comparator Or Baseline | Re2O7: Highly hygroscopic, rapidly forms perrhenic acid |
| Quantified Difference | Eliminates the requirement for continuous inert-atmosphere storage |
| Conditions | Ambient laboratory handling and colloidal synthesis preparation |
Significantly lowers manufacturing overhead and improves batch-to-batch reproducibility by preventing moisture-induced precursor degradation.
The open cubic perovskite lattice of ReO3 is highly optimized for small-ion intercalation, showing a strong preference for lithium over larger alkali metals [1]. Electrochemical testing in half-cells demonstrates that ReO3 achieves an initial discharge capacity of 601 mAh/g for Li⁺ insertion. When substituted with Na⁺ or K⁺ under identical conditions, the capacity drops precipitously to 54 mAh/g and 265 mAh/g, respectively, due to steric hindrance within the ReO3 lattice [2].
| Evidence Dimension | Initial Discharge Capacity in Half-Cells |
| Target Compound Data | 601 mAh/g (Li⁺ insertion) |
| Comparator Or Baseline | 54 mAh/g (Na⁺ insertion) |
| Quantified Difference | >11x higher capacity for lithium over sodium |
| Conditions | Electrochemical half-cell discharge testing |
Proves ReO3 is a highly specific, high-capacity host lattice for advanced lithium-ion battery anodes, justifying its procurement over generic metal oxide intercalation hosts.
Due to its ultra-low resistivity (~8.95 × 10⁻⁶ Ω·cm) and metallic conductivity, ReO3 is an ideal candidate for TCO applications, outperforming insulating structural analogs like WO3 without requiring complex doping schemes [1].
Because ReO3 does not suffer from the extreme hygroscopicity of Re2O7, it is the preferred precursor for synthesizing phase-pure plasmonic ReO3 nanocrystals and supported rhenium catalysts in standard laboratory environments [2].
The open ReO3 lattice accommodates up to 601 mAh/g of Li⁺ during initial discharge, making it a highly effective framework for advanced battery electrodes where rapid lithium diffusion and high structural capacity are required[3].
Irritant